
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline (CBTQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. CBTQ is a bicyclic compound that contains a quinoline ring system fused with a cyclobutane ring. The unique structural features of CBTQ make it an attractive target for synthetic chemists to explore its various properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It has also been reported to bind to certain receptors, such as the adenosine A1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the growth of certain viruses, such as herpes simplex virus and human immunodeficiency virus. Additionally, 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline in lab experiments is its relatively simple synthesis method. 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline can be synthesized using readily available starting materials and standard laboratory equipment. Another advantage of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline is its potential for use in the development of novel therapeutic agents. However, one of the limitations of using 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline. One possible direction is the development of novel therapeutic agents based on the structural features of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline. Another direction is the exploration of the various biological activities of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline and its potential applications in the field of medicinal chemistry. Additionally, the synthesis of novel derivatives of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline and their evaluation for various biological activities is another area of future research.
Méthodes De Synthèse
The synthesis of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline can be achieved by several methods, including the Pictet-Spengler reaction, the Michael addition reaction, and the Friedlander synthesis. The Pictet-Spengler reaction is the most commonly used method for synthesizing 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form an iminium ion, which then undergoes cyclization to form the 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline ring system. The Michael addition reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization to form the 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline ring system. The Friedlander synthesis involves the reaction of an arylamine with an aldehyde or ketone to form a quinoline ring system, which is then fused with a cyclobutane ring to form 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline.
Applications De Recherche Scientifique
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antitumor, antiviral, and antibacterial activities. 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has also been shown to possess potent antioxidant and anti-inflammatory properties. These properties make 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline a potential candidate for the development of novel therapeutic agents for the treatment of various diseases.
Propriétés
IUPAC Name |
cyclobutyl(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(12-6-3-7-12)15-10-4-8-11-5-1-2-9-13(11)15/h1-2,5,9,12H,3-4,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLFQWXFKDEXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



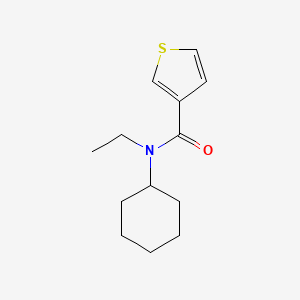
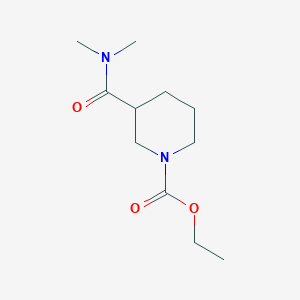
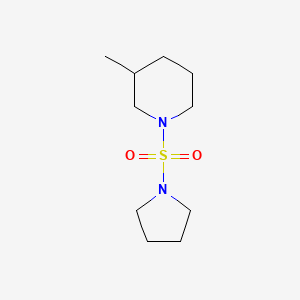
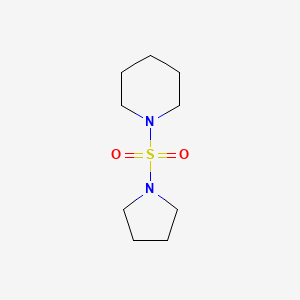


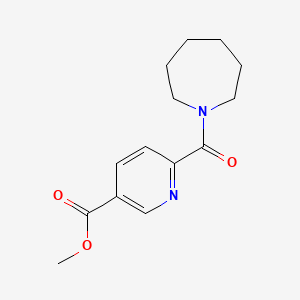


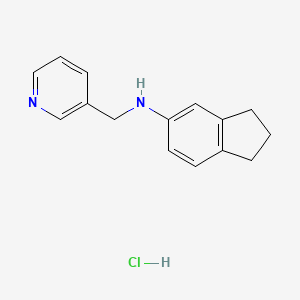
![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)